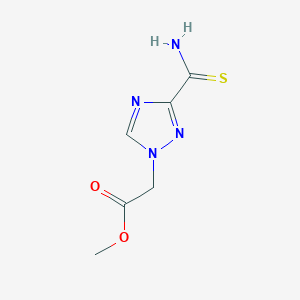

methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carbamothioyl group at the 3-position and an acetoxy methyl ester at the 1-position (Figure 1). Its molecular formula is C₆H₈N₄O₂S, with a molecular weight of 200.22 g/mol . This compound is of significant interest in medicinal and agrochemical research due to the pharmacophoric 1,2,4-triazole moiety, which is known for diverse biological activities, including antifungal, antibacterial, and enzyme inhibitory properties .

Commercial availability (e.g., Santa Cruz Biotechnology, Catalog # sc-351833) underscores its relevance in high-throughput screening and drug discovery pipelines .

Properties

CAS No. |

1193387-92-6 |

|---|---|

Molecular Formula |

C6H8N4O2S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

methyl 2-(3-carbamothioyl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C6H8N4O2S/c1-12-4(11)2-10-3-8-6(9-10)5(7)13/h3H,2H2,1H3,(H2,7,13) |

InChI Key |

DTGUVNAYYOPYGT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of Hydrazides with Isothiocyanates

Modern Flow Chemistry Approaches

Recent advancements have introduced flow chemistry techniques to synthesize this compound more efficiently, environmentally friendly, and with higher yields.

Continuous-Flow Synthesis of 1,2,4-Triazoles

A notable example involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, which can be adapted for the carbamothioyl derivative.

- The flow process involves the condensation of hydrazines with carbon disulfide under controlled flow conditions.

- The intermediate is then subjected to alkylation with methyl chloroacetate in a subsequent reactor segment.

- The process avoids chromatography, reduces waste, and improves safety by controlling reactive intermediates.

| Parameter | Method | Yield | Advantages |

|---|---|---|---|

| Flow reaction | Continuous-flow condensation and alkylation | Up to 85% | High efficiency, safety, scalability |

| Batch reaction | Conventional reflux | 60-70% | Longer reaction times, higher waste |

Specific Protocols from Recent Literature

- Flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been optimized to produce the compound with yields exceeding 80%, with significant reductions in reaction time and environmental impact.

- The process involves alkylation of hydrazine derivatives with methyl chloroacetate in a flow reactor, followed by cyclization with carbon disulfide.

- Metal-free, environmentally benign

- Atom economy

- Safe handling of energetic intermediates

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazide + Isothiocyanate | Hydrazides, Isothiocyanates | Reflux, ethanol | High yields, mild | Multi-step, purification needed |

| Hydrazine + CS₂ | Hydrazine, CS₂, KOH | Alkaline, reflux | Large-scale, straightforward | Toxic reagents, safety concerns |

| Flow Chemistry | Hydrazines, CS₂, Methyl chloroacetate | Continuous flow | High yield, scalable, eco-friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and reported activities:

Key Differences in Bioactivity

- Carbamothioyl vs. For example, (1H-1,2,4-triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate (ergosterol inhibitor) showed fungicidal activity at MIC values of 10–50 μg/mL against Candida spp., while triazamate derivatives exhibited insecticidal action .

- Ester Chain Length: The methyl acetate group in the target compound may offer better metabolic stability than ethyl or propyl esters, as seen in Triazamate (ethyl ester) and Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate .

- Thioacetate vs. Oxoacetate : Thioacetate-containing analogues (e.g., Triazamate) often display enhanced lipophilicity and membrane penetration compared to oxoacetates, impacting their bioavailability .

Physicochemical Properties

- Stability : Methyl esters are generally more hydrolytically stable than ethyl esters under physiological conditions, suggesting the target compound may have a longer half-life than Triazamate .

Biological Activity

Methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antifungal, antimicrobial, and cytotoxic effects, along with supporting data from recent studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₈N₄O₂S and a molecular weight of 200.22 g/mol. It features a triazole ring known for its bioactive properties, particularly in pharmaceutical applications. The presence of the carbamothioyl group enhances its potential as a bioactive agent by influencing its interaction with biological targets .

Antifungal and Antimicrobial Properties

Research indicates that methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate exhibits significant antifungal and antimicrobial activities. The triazole moiety is particularly effective against various pathogens by inhibiting specific enzymes crucial for their survival. For instance, compounds with triazole structures have been shown to inhibit cytochrome P450 enzymes in fungi, which are vital for ergosterol biosynthesis .

Table 1: Antifungal Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12.5 µg/mL | |

| Aspergillus niger | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL |

Cytotoxic Effects

Preliminary studies suggest that methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate may exhibit cytotoxic effects against certain cancer cell lines. The compound was tested against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer), using the sulforhodamine B (SRB) assay to determine its efficacy.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

These results indicate that the compound has promising potential as an anticancer agent; however, further studies are necessary to elucidate the mechanisms behind its cytotoxicity.

The biological activity of methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate can be attributed to its ability to interact with various biological targets. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions with target proteins, which can disrupt their normal function.

Interaction Studies

Recent studies have employed molecular docking techniques to assess the binding affinities of this compound with different enzymes. These studies highlight the importance of structural features in determining the compound's biological activity.

Table 3: Binding Affinities with Target Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Cytochrome P450 | -7.5 | |

| Carbonic Anhydrase | -8.0 | |

| Dipeptidyl Peptidase IV | -6.5 |

Case Studies

In one notable case study, researchers synthesized a series of triazole derivatives based on methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate and evaluated their biological activities. The study found that modifications to the carbamothioyl group significantly impacted both antifungal and anticancer activities, suggesting that structural optimization could enhance therapeutic efficacy .

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate, and how can reaction conditions be optimized? A: The compound is typically synthesized via N-alkylation of 3-carbamothioyl-1H-1,2,4-triazole with methyl bromoacetate. Key steps include:

- Regioselective alkylation : Triazole derivatives often exhibit multiple reactive sites. Using polar aprotic solvents (e.g., DMF) and controlled temperatures (40–60°C) favors N-1 alkylation over N-4 .

- Purification : Chromatography (silica gel, EtOAc/hexane) isolates the desired isomer. LC-MS and ¹H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) confirm purity (>95% a/a) .

- Yield optimization : Continuous-flow synthesis under microwave irradiation improves scalability and reduces byproducts compared to batch reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.